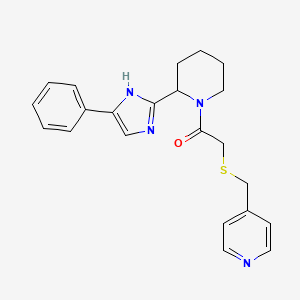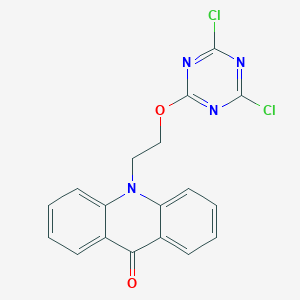
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one.
Reaction Conditions: The reaction between 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the triazine ring is activated by the base, allowing the acridine derivative to attack and form the desired product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced acridine derivatives.
Aplicaciones Científicas De Investigación
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties compared to other acridine derivatives. This structural feature may enhance its reactivity and specificity in various applications.
Propiedades
Número CAS |
915691-79-1 |
|---|---|
Fórmula molecular |
C18H12Cl2N4O2 |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
10-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]ethyl]acridin-9-one |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-16-21-17(20)23-18(22-16)26-10-9-24-13-7-3-1-5-11(13)15(25)12-6-2-4-8-14(12)24/h1-8H,9-10H2 |
Clave InChI |
JIKSQLGILLHURI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC4=NC(=NC(=N4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




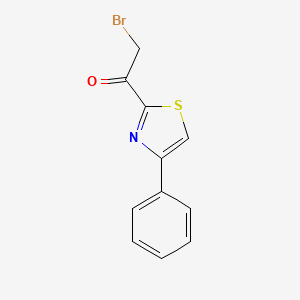


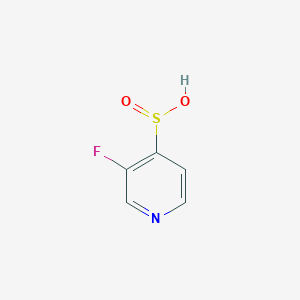




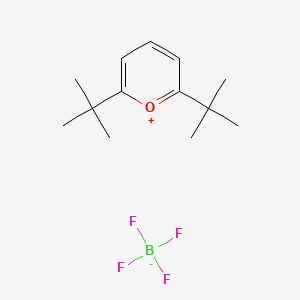
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)
